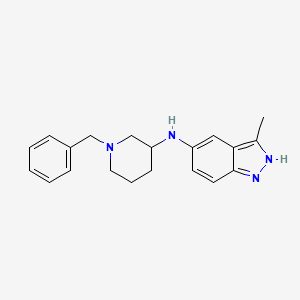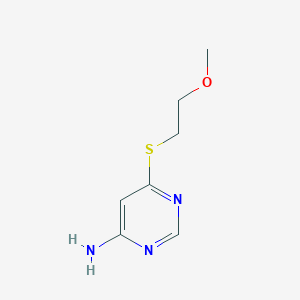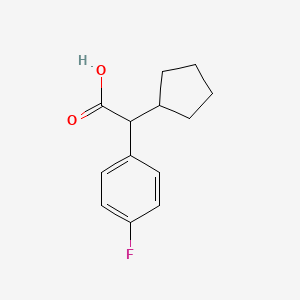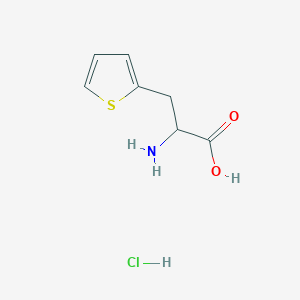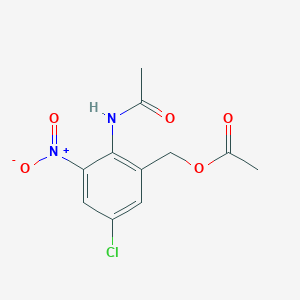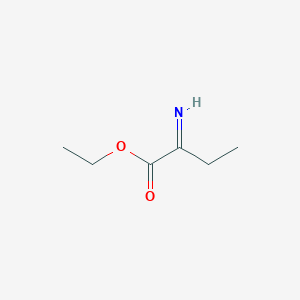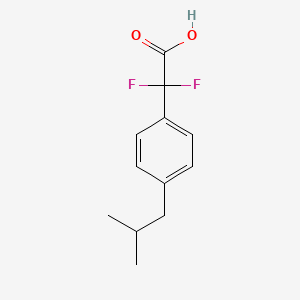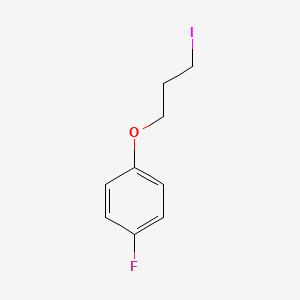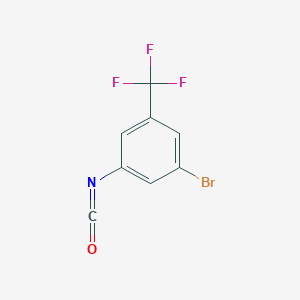
1-bromo-3-isocyanato-5-(trifluoromethyl)benzene
Overview
Description
1-bromo-3-isocyanato-5-(trifluoromethyl)benzene: is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and an isocyanate functional group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-bromo-3-isocyanato-5-(trifluoromethyl)benzene typically involves the reaction of 3-Bromo-5-trifluoromethylphenylamine with phosgene or a phosgene equivalent under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction temperature is maintained at a low to moderate range to ensure the stability of the intermediate and final products.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and safety of the process. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 1-bromo-3-isocyanato-5-(trifluoromethyl)benzene can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines or thiols.
Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as alcohols and amines, forming urethanes and ureas, respectively.
Coupling Reactions: This compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids or esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at moderate temperatures.
Addition Reactions: Alcohols and amines are commonly used as reagents. The reactions are usually performed at room temperature or slightly elevated temperatures in the presence of a catalyst, such as a tertiary amine.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, are used in the presence of a base, such as potassium carbonate, in solvents like toluene or ethanol.
Major Products Formed:
Urethanes and Ureas: Formed from the addition of alcohols and amines to the isocyanate group.
Substituted Phenylisocyanates: Formed from nucleophilic substitution reactions.
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Chemistry: 1-bromo-3-isocyanato-5-(trifluoromethyl)benzene is used as a building block in organic synthesis for the preparation of various functionalized aromatic compounds
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, through the formation of stable urea or urethane linkages. This modification can alter the biological activity and properties of the biomolecules, making it useful in the study of enzyme mechanisms and protein-protein interactions.
Medicine: this compound is investigated for its potential use in the development of pharmaceuticals, particularly as a reactive intermediate in the synthesis of drug candidates. Its ability to form stable linkages with biological molecules makes it a valuable tool in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of specialty polymers and materials with unique properties, such as enhanced thermal stability and chemical resistance. It is also employed in the manufacture of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-bromo-3-isocyanato-5-(trifluoromethyl)benzene involves its reactivity with nucleophiles, leading to the formation of stable covalent bonds. The isocyanate group is highly electrophilic and readily reacts with nucleophiles, such as amines and alcohols, to form urea and urethane linkages. These reactions can modify the structure and function of target molecules, making this compound useful in various chemical and biological applications.
Comparison with Similar Compounds
- 3-Bromo-5-trifluoromethylphenol
- 3-Bromo-5-trifluoromethylbenzaldehyde
- 3-Bromo-5-trifluoromethylbenzenesulfonyl chloride
Comparison: Compared to similar compounds, 1-bromo-3-isocyanato-5-(trifluoromethyl)benzene is unique due to the presence of the isocyanate functional group, which imparts distinct reactivity and applications. While other compounds, such as 3-Bromo-5-trifluoromethylphenol and 3-Bromo-5-trifluoromethylbenzaldehyde, are primarily used as intermediates in organic synthesis, this compound’s ability to form stable covalent bonds with nucleophiles makes it particularly valuable in the modification of biomolecules and the development of pharmaceuticals and specialty materials.
Properties
Molecular Formula |
C8H3BrF3NO |
|---|---|
Molecular Weight |
266.01 g/mol |
IUPAC Name |
1-bromo-3-isocyanato-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H3BrF3NO/c9-6-1-5(8(10,11)12)2-7(3-6)13-4-14/h1-3H |
InChI Key |
PGOJVIXXAXKMAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N=C=O)Br)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(4-Cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol](/img/structure/B8607025.png)
![4-[(1R)-2-amino-1-hydroxyethyl]-2-fluorophenol](/img/structure/B8607029.png)
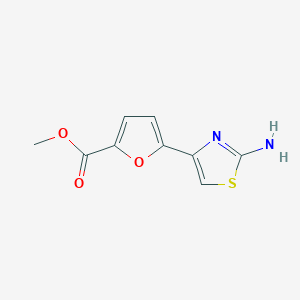
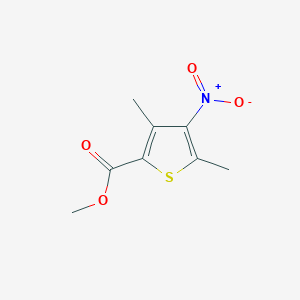
![7-fluoro-1H-pyrido[2,3-b][1,4]oxazin-2-one](/img/structure/B8607047.png)
